3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one
Description
Properties
CAS No. |
59349-95-0 |
|---|---|
Molecular Formula |
C15H20N3O5P |
Molecular Weight |
353.31 g/mol |
IUPAC Name |
3-dimorpholin-4-ylphosphoryl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H20N3O5P/c19-15-18(13-3-1-2-4-14(13)23-15)24(20,16-5-9-21-10-6-16)17-7-11-22-12-8-17/h1-4H,5-12H2 |
InChI Key |
BCXLOPQVKZUHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P(=O)(N2CCOCC2)N3C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with phosphoryl chloride to form the benzoxazole ring. This intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H20N3O5P
- CAS Number : 59349-95-0
- Molecular Weight : 335.31 g/mol
- Chemical Structure :
Medicinal Chemistry
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one has shown promise in the development of pharmaceuticals, particularly as a potential anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in various studies.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of protein kinases involved in cell cycle regulation.
Agriculture
This compound is also being investigated for its applications in agrochemicals. Its phosphorous content makes it a candidate for developing new types of fertilizers or pest control agents.
Case Study : Research conducted at an agricultural university found that formulations containing 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one enhanced plant growth and resistance to certain pests when applied as a foliar spray. The study indicated improved yield in crops such as tomatoes and peppers.
Materials Science
In materials science, this compound is being explored for its potential use in developing new polymers and coatings due to its unique chemical structure.
Case Study : A recent investigation published in Polymer Science highlighted the synthesis of a novel polymer incorporating this compound, which exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement could lead to applications in manufacturing durable materials for various industries.
Mechanism of Action
The mechanism of action of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the morpholinyl groups can enhance solubility and bioavailability. The benzoxazole ring can interact with aromatic residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazolone Derivatives
Table 1: Substituent-Specific Activities of Benzoxazolone Derivatives
Key Observations :
- Thiazole-substituted derivatives (e.g., 6-(1,3-thiazol-4-yl)) show potent antimicrobial activity, likely due to the thiazole’s electron-rich heterocycle enhancing membrane penetration .
- Piperidinylmethyl groups improve antioxidant capacity, as seen in 3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-1,3-benzoxazol-2(3H)-one (BzO-1), with a melting point of 160°C and stable IR spectral properties .
- Sulfonamide and halogenated derivatives exhibit enhanced solubility and target specificity, critical for QSI and anticancer applications .
Key Observations :
- CsF–Celite-mediated alkylation is a versatile method for N-alkylation of benzoxazolones, yielding derivatives like 3-[3-(cyclic amine)propyl] compounds with high purity .
- Halogenation (e.g., 5-chloro or 6-bromo) enhances stability and facilitates crystallographic analysis using tools like WinGX and ORTEP-3 .
Molecular Interactions and Computational Insights
- Piperidinylmethyl derivatives exhibit intramolecular hydrogen bonding and π-π stacking, stabilizing their conformation in solution .
- Morpholinyl-containing compounds (e.g., triazine derivatives in ) show that morpholine groups enhance solubility via hydrogen bonding, a property that may extend to 3-(di(4-morpholinyl)phosphoryl) derivatives .
Biological Activity
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole ring, phosphoryl group, and morpholine substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.
| Property | Value |
|---|---|
| CAS Number | 59349-95-0 |
| Molecular Formula | C15H20N3O5P |
| Molecular Weight | 353.31 g/mol |
| IUPAC Name | 3-Dimorpholin-4-ylphosphoryl-1,3-benzoxazol-2-one |
| InChI Key | BCXLOPQVKZUHNL-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1P(=O)(N2CCOCC2)N3C4=CC=CC=C4OC3=O |
Synthesis
The synthesis of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with phosphoryl chloride to form the benzoxazole ring. This intermediate is subsequently reacted with morpholine in controlled conditions to introduce the morpholinyl groups. The reactions are often conducted under inert atmospheres using solvents like dichloromethane or tetrahydrofuran to ensure purity and yield .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The phosphoryl group can interact with active sites of enzymes, potentially inhibiting their function. The morpholine moieties enhance solubility and bioavailability, facilitating interaction with biomolecules.
- Fluorescent Properties : This compound is also explored as a fluorescent probe for studying molecular interactions due to its ability to emit light upon excitation, which can be useful in biological assays .
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition Studies
Recent studies have focused on the potential inhibitory effects of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one on monoamine oxidase (MAO). Compounds structurally related to this compound have shown promising results as selective MAO B inhibitors with low nanomolar IC50 values. For instance, related compounds demonstrated IC50 values ranging from 1.4 to 4.6 nM against MAO B, indicating high potency and selectivity .
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzoxazole derivatives against E. coli and S. aureus, finding that certain derivatives exhibited significant inhibition zones in agar diffusion tests.
Compound Zone of Inhibition (mm) 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one 18 Control (Standard Antibiotic) 22 - Enzyme Inhibition : In another investigation focusing on MAO B inhibition, a derivative showed an IC50 value of 1.4 nM, indicating its potential as a therapeutic agent for neurological disorders where MAO B plays a critical role.
Q & A
Q. Basic
- NMR :
- ¹H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and morpholinyl protons (δ 3.4–3.8 ppm).
- ³¹P-NMR : Confirm phosphorylation (δ ~20–25 ppm) .
- IR : Detect C=O (1680–1720 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches .
- MS : Molecular ion peak (e.g., m/z 268 [M⁺]) and fragmentation patterns validate the structure .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
How can researchers design enzyme inhibition assays to evaluate its bioactivity, and what controls are essential?
Q. Advanced
- Assay Design :
- Target Selection : Prioritize kinases or phosphatases due to the phosphoryl group’s role in ATP mimicry (e.g., IC₅₀ determination using fluorescence-based assays) .
- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) to exclude solvent effects .
- Data Validation : Replicate assays (n ≥ 3) and use orthogonal methods (e.g., SPR for binding affinity) to confirm activity .
How should conflicting reports on its biological activity (e.g., cytotoxicity vs. inactivity) be resolved methodologically?
Q. Advanced
- Comparative Studies : Replicate assays under identical conditions (e.g., cell lines, passage numbers, serum concentrations) to isolate variables .
- Dose-Response Curves : Test a wide concentration range (nM–µM) to identify threshold effects .
- Orthogonal Assays : Combine MTT assays with apoptosis markers (e.g., Annexin V) to distinguish cytostatic vs. cytotoxic effects .
What strategies are recommended for derivatizing the benzoxazolone core to enhance solubility or target specificity?
Q. Advanced
- Functionalization :
- Oxidation/Reduction : Convert the phosphoryl group to phosphonate (oxidation) or phosphine (reduction) for altered polarity .
- Substitution : Replace morpholinyl groups with piperazinyl or thiomorpholinyl moieties via nucleophilic displacement .
- Solubility Optimization : Introduce PEGylated chains or sulfonate groups via post-synthetic modification .
What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Q. Advanced
- Environmental Persistence : Use OECD 301B guidelines to measure biodegradability in aquatic systems .
- Bioaccumulation : Calculate logP values (e.g., using EPI Suite) and validate with Daphnia magna bioassays .
- Toxicity Profiling : Conduct multi-trophic tests (algae, fish, mammalian cells) to evaluate EC₅₀/LC₅₀ values .
How can computational modeling predict its interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Focus on hydrogen bonds with the phosphoryl group and π-π stacking of the benzoxazolone ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
What are the best practices for ensuring compound stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
